C-(5-Bromo-oxazol-2-yl)-methylamine
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Overview
Description
C-(5-Bromo-oxazol-2-yl)-methylamine is an organic compound featuring a brominated oxazole ring attached to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(5-Bromo-oxazol-2-yl)-methylamine typically involves the bromination of oxazole followed by the introduction of the methylamine group. One common method includes:
Bromination of Oxazole: Oxazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield 5-bromo-oxazole.
Introduction of Methylamine Group: The 5-bromo-oxazole is then reacted with formaldehyde and ammonium chloride under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
C-(5-Bromo-oxazol-2-yl)-methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted oxazoles.
Oxidation: Products include oxazole derivatives with higher oxidation states.
Reduction: Products include reduced forms of the oxazole ring.
Scientific Research Applications
Chemistry
C-(5-Bromo-oxazol-2-yl)-methylamine is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of brominated heterocycles on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Medicine
The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which C-(5-Bromo-oxazol-2-yl)-methylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the oxazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- C-(5-Chloro-oxazol-2-yl)-methylamine
- C-(5-Fluoro-oxazol-2-yl)-methylamine
- C-(5-Iodo-oxazol-2-yl)-methylamine
Uniqueness
C-(5-Bromo-oxazol-2-yl)-methylamine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance of size and electronegativity that can enhance its interactions with biological targets.
Properties
IUPAC Name |
(5-bromo-1,3-oxazol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c5-3-2-7-4(1-6)8-3/h2H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYHVCMEOFKLDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)CN)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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